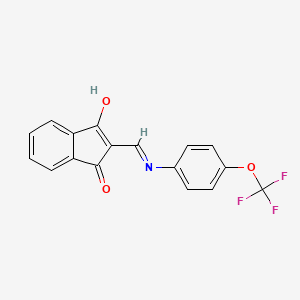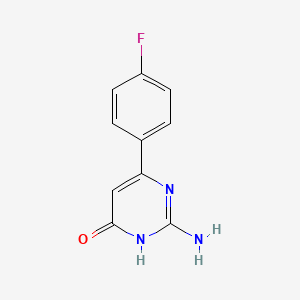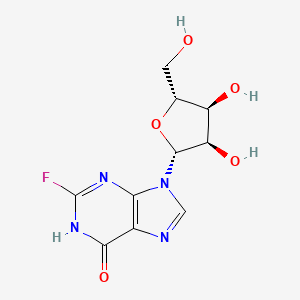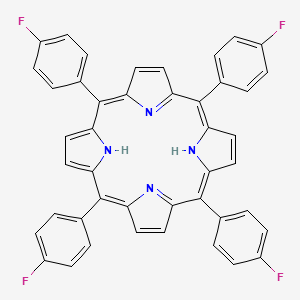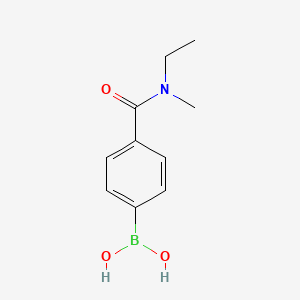
(4-(乙基(甲基)氨基甲酰基)苯基)硼酸
描述
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
硼酸及其酯类,包括 (4-(乙基(甲基)氨基甲酰基)苯基)硼酸,被认为是设计新药的极具潜力的化合物 . 它们特别适合作为中子俘获治疗的硼载体 .
药物递送装置
硼酸及其酯类在水中的稳定性是考虑这些化合物用于药理学目的的关键因素 . 一些苯硼酸频哪醇酯,可能包括 (4-(乙基(甲基)氨基甲酰基)苯基)硼酸,在生理 pH 值下其水解速度会大大加快 .
缩合反应
铃木偶联反应
(4-(乙基(甲基)氨基甲酰基)苯基)硼酸可用于铃木偶联反应 ,一种广泛应用于有机合成的钯催化交叉偶联反应。
酯化反应
该化合物可用于酯化反应 ,一种形成酯的化学反应,用于生成新的化合物。
聚乙烯胺的衍生化
(4-(乙基(甲基)氨基甲酰基)苯基)硼酸可用于聚乙烯胺的衍生化 ,这是一个通过化学修饰化合物来生成具有所需性质的衍生物的过程。
同位素标记汞的合成
该化合物可用于合成同位素标记汞 ,可用于各种科学研究应用。
用于检测多巴胺的聚硅纳米线的功能化
(4-(乙基(甲基)氨基甲酰基)苯基)硼酸可用于聚硅纳米线 (poly-SiNW) 的功能化,用于检测多巴胺 ,一种在脑和身体中发挥重要作用的神经递质。
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
It is known that the pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Action Environment
The action, efficacy, and stability of 4-(Ethyl(methyl)carbamoyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of reactions involving boronic acids . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .
生化分析
Biochemical Properties
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in the study of enzyme activity. This compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes with their active sites. The nature of these interactions involves the formation of a boronate ester, which can effectively block the enzyme’s catalytic function .
Cellular Effects
The effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with nucleophilic groups on enzymes, forming boronate esters that inhibit enzyme activity. This inhibition can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism. The compound’s ability to form reversible covalent bonds allows for precise control over its inhibitory effects, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can have sustained effects on cellular function, with some degradation products potentially influencing cellular processes .
Dosage Effects in Animal Models
The effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, it can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, leading to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular respiration. The precise localization of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is essential for its role in regulating cellular processes .
属性
IUPAC Name |
[4-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVNEUNYSIXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657432 | |
| Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-04-9 | |
| Record name | B-[4-[(Ethylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)
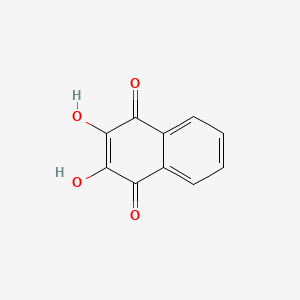

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
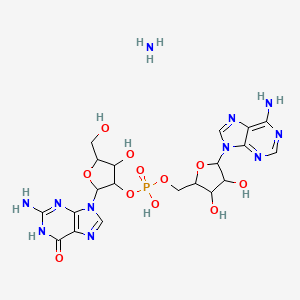
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
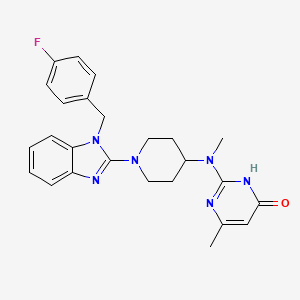
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
